8-Hidroximetilriboflavina

Descripción general

Descripción

8-Hydroxymethylriboflavin (8-HMR) is a derivative of riboflavin, also known as vitamin B2. It is a yellow-orange pigment that is found in various foods, including milk, eggs, and green vegetables. 8-HMR has been the subject of scientific research due to its potential use in various applications, including as a fluorescent marker in biological studies, as a photoprotective agent, and as a potential treatment for various diseases.

Aplicaciones Científicas De Investigación

Campo Médico

La 8-Hidroximetilriboflavina podría utilizarse potencialmente en el campo médico. La biología sintética tiene como objetivo diseñar o ensamblar biopartes o biocomponentes existentes para obtener propiedades biológicas útiles . Aunque no se menciona directamente la this compound, podría formar parte de este proceso dadas sus propiedades químicas.

Campo Farmacéutico

La this compound figura en las normas de referencia farmacéutica . Esto sugiere que podría utilizarse como un patrón de referencia en la investigación y el desarrollo farmacéuticos, el control de calidad y las pruebas de fármacos.

Biología Sintética

La biología sintética se ha desarrollado ampliamente y se ha convertido en un campo multidisciplinario . Si bien no se menciona directamente la this compound, sus propiedades químicas podrían convertirla potencialmente en un candidato para su uso en este campo.

Aplicaciones Antimicrobianas

Si bien no se menciona directamente la this compound en las aplicaciones antimicrobianas, el campo de la nanotecnología permite que los nuevos materiales aborden las infecciones bacterianas resistentes a los medicamentos de manera específica, focalizada y biológicamente segura . Dadas sus propiedades químicas, la this compound podría utilizarse potencialmente en el desarrollo de estos nuevos materiales.

Infecciones Patógenas

La autofagia, una vía de degradación conservada, protege las células capturando patógenos intracelulares que ingresan a la célula y transportándolos al lisosoma para su eliminación . Si bien no se menciona directamente la this compound, podría desempeñar un papel potencial en este proceso dadas sus propiedades químicas.

Vitamina B2 (Riboflavina)

La this compound podría estar relacionada con la vitamina B2 (Riboflavina) dado su nombre y estructura química . La riboflavina es esencial para la salud humana y juega un papel vital en el mantenimiento del suministro de energía del cuerpo .

Safety and Hazards

Mecanismo De Acción

Target of Action

8-Hydroxymethylriboflavin is a derivative of riboflavin, also known as vitamin B2 . Riboflavin is the precursor of flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are essential cofactors for various enzymes . Therefore, the primary targets of 8-Hydroxymethylriboflavin are likely to be similar to those of riboflavin, including various enzymes that require FMN or FAD as cofactors .

Mode of Action

Riboflavin is converted into FMN and FAD, which are then used as cofactors by various enzymes . These enzymes play crucial roles in numerous biochemical reactions, including redox reactions, protein folding, DNA repair, and various metabolic processes .

Biochemical Pathways

8-Hydroxymethylriboflavin, as a riboflavin derivative, is likely involved in similar biochemical pathways as riboflavin. Riboflavin and its derivatives play key roles in multiple crucial physiological functions, including redox homeostasis, protein folding, DNA repair, fatty acid β-oxidation, amino acid oxidation, and choline metabolism . Riboflavin precursors are synthesized by both de novo and riboflavin biosynthesis pathways .

Pharmacokinetics

Studies on riboflavin suggest that the maximal amount of riboflavin that can be absorbed from a single dose is 27 mg per adult, and the half-life of absorption is 11 hours . Given the structural similarity between riboflavin and 8-Hydroxymethylriboflavin, it is plausible that they may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

Riboflavin and its derivatives are essential for normal cellular function, and their deficiency can lead to various health problems, including skin disorders, anemia, and neurological disorders .

Action Environment

The action of 8-Hydroxymethylriboflavin, like other biochemical compounds, can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules. For instance, the absorption of riboflavin in the human gastrointestinal tract is facilitated by specialized transport protein systems . Therefore, factors that affect these transport systems could potentially influence the action of 8-Hydroxymethylriboflavin.

Análisis Bioquímico

Biochemical Properties

8-Hydroxymethylriboflavin plays a significant role in biochemical reactions, particularly those involving redox reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with flavoproteins, which are essential for numerous metabolic processes. These interactions often involve the transfer of electrons, which is crucial for the catalytic activity of these enzymes. The nature of these interactions is typically based on the ability of 8-Hydroxymethylriboflavin to act as a cofactor, facilitating the proper functioning of the enzymes it associates with .

Cellular Effects

8-Hydroxymethylriboflavin influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by modulating the activity of enzymes involved in oxidative stress responses and energy production. For example, it can enhance the activity of enzymes in the mitochondrial electron transport chain, thereby boosting ATP production. Additionally, 8-Hydroxymethylriboflavin can impact gene expression by acting as a cofactor for transcription factors that regulate genes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of 8-Hydroxymethylriboflavin involves its role as a cofactor in various enzymatic reactions. It binds to specific sites on enzymes, facilitating their catalytic activity. This binding interaction often results in the stabilization of the enzyme’s active form, enhancing its ability to catalyze reactions. Additionally, 8-Hydroxymethylriboflavin can influence enzyme activity by altering the redox state of the enzyme, thereby modulating its function. These molecular interactions are critical for the compound’s role in cellular metabolism and energy production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Hydroxymethylriboflavin can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 8-Hydroxymethylriboflavin is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and oxygen. This degradation can lead to a decrease in its efficacy as a cofactor, impacting its ability to support enzymatic reactions. Long-term studies have also indicated that prolonged exposure to 8-Hydroxymethylriboflavin can lead to adaptive changes in cellular metabolism, potentially enhancing the cell’s ability to cope with oxidative stress .

Dosage Effects in Animal Models

The effects of 8-Hydroxymethylriboflavin vary with different dosages in animal models. At low doses, the compound can enhance metabolic activity and improve energy production. At higher doses, it may exhibit toxic effects, including oxidative damage and disruption of cellular homeostasis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired metabolic benefits without inducing toxicity. These findings highlight the importance of optimizing the dosage of 8-Hydroxymethylriboflavin to maximize its therapeutic potential while minimizing adverse effects .

Metabolic Pathways

8-Hydroxymethylriboflavin is involved in several metabolic pathways, primarily those related to energy production and redox balance. It acts as a cofactor for enzymes in the mitochondrial electron transport chain, facilitating the transfer of electrons and the production of ATP. Additionally, it is involved in the metabolism of other vitamins and cofactors, such as niacin and pyridoxine. The compound’s role in these pathways is crucial for maintaining cellular energy levels and redox homeostasis .

Transport and Distribution

The transport and distribution of 8-Hydroxymethylriboflavin within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the uptake of the compound into cells, where it can exert its biochemical effects. Once inside the cell, 8-Hydroxymethylriboflavin is distributed to various organelles, including mitochondria, where it participates in metabolic processes. The localization and accumulation of the compound within specific cellular compartments are essential for its function as a cofactor .

Subcellular Localization

8-Hydroxymethylriboflavin is primarily localized in the mitochondria, where it plays a critical role in energy production and redox balance. The compound’s subcellular localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within the cell. This localization is essential for its activity as a cofactor in mitochondrial enzymes, supporting the efficient production of ATP and the maintenance of redox homeostasis .

Propiedades

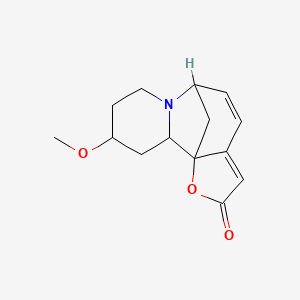

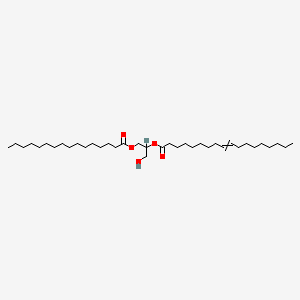

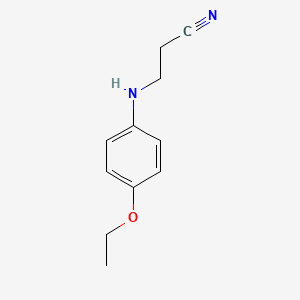

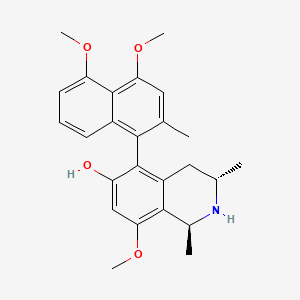

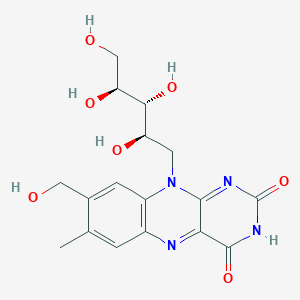

IUPAC Name |

8-(hydroxymethyl)-7-methyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O7/c1-7-2-9-10(3-8(7)5-22)21(4-11(24)14(26)12(25)6-23)15-13(18-9)16(27)20-17(28)19-15/h2-3,11-12,14,22-26H,4-6H2,1H3,(H,20,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZKQMBNNNFCACH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1CO)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O7 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52134-62-0 | |

| Record name | Riboflavin, α8-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52134-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of identifying 8-hydroxymethylriboflavin in milk?

A: While 8-hydroxymethylriboflavin itself was found only in trace amounts in both human [, ] and cow milk [], its presence, along with other metabolites like 7-hydroxymethylriboflavin, could serve as an indicator of cellular biochemical activity []. This suggests that these metabolites might offer insights into metabolic processes related to riboflavin within the mammary glands.

Q2: How does the presence of 8-hydroxymethylriboflavin compare between human and cow milk?

A: The provided research articles primarily focus on characterizing the flavin composition of both types of milk. While they confirm the presence of 8-hydroxymethylriboflavin in trace amounts in both human [, ] and cow milk [], they do not offer a direct quantitative comparison between the two.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.